Product packaging for Erythrocarine(Cat. No.:)

Erythrocarine

Cat. No.: B1246818
M. Wt: 283.32 g/mol
InChI Key: BQGXJXYASMDFSV-GUYCJALGSA-N
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Description

Erythrocarine is a compound belonging to the class of Erythrina alkaloids, which are structurally interesting and biologically active natural products known for their tetracyclic framework containing a tetrahydroisoquinoline skeleton . A key structural feature of this compound is the presence of a challenging tetrasubstituted carbon center at the benzylic position of this ring system . First isolated in 1985, its complex structure has made it a target for synthetic organic chemistry, with total synthesis achieved using advanced methods like ruthenium-catalyzed dienyne metathesis as a key step . This synthetic accessibility provides researchers with a reliable supply of this compound for investigative purposes. The primary research value of this compound lies in its role as a model compound for developing novel synthetic methodologies and for studying structure-activity relationships within the Erythrina alkaloid family . Members of this family are often investigated for their potential biological activities, which, for related compounds, have included effects on the central nervous system. This makes this compound a valuable chemical tool for medicinal chemistry and phytochemistry research programs. Researchers can utilize this compound as a standard in analytical studies, a building block for the synthesis of more complex molecules, or a probe for exploring biological mechanisms. This product is intended for research and manufacturing purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3 B1246818 Erythrocarine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(1S,19R)-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-19-ol

InChI

InChI=1S/C17H17NO3/c19-13-2-1-12-4-6-18-5-3-11-7-15-16(21-10-20-15)8-14(11)17(12,18)9-13/h1-2,4,7-8,13,19H,3,5-6,9-10H2/t13-,17-/m0/s1

InChI Key

BQGXJXYASMDFSV-GUYCJALGSA-N

Isomeric SMILES

C1CN2CC=C3[C@@]2(C[C@H](C=C3)O)C4=CC5=C(C=C41)OCO5

Canonical SMILES

C1CN2CC=C3C2(CC(C=C3)O)C4=CC5=C(C=C41)OCO5

Synonyms

erythrocarine

Origin of Product

United States

Natural Occurrence and Botanical Derivation

Isolation of Erythrocarine from Erythrina Species (e.g., Erythrina caribaea, Erythrina subumbrans, Erythrina stricta)

This compound has been identified within various species of the Erythrina genus, which are known for their rich and diverse alkaloid content. The primary botanical source for the isolation of this compound is plants from this genus, with different parts of the plant, including the bark, leaves, and seeds, serving as sources for extraction.

While the genus is a known reservoir of erythrinane alkaloids, the presence and concentration of specific compounds like this compound can vary between species. Research has documented the phytochemical landscape of several key species:

Erythrina subumbrans : The bark of Erythrina subumbrans has been a subject of phytochemical studies that have led to the isolation of various alkaloids. nih.govacs.orgresearchgate.net Among the complex mixture of compounds, novel erythrina alkaloids such as (+)-10,11-dioxoerythratine, (+)-10,11-dioxoepierythratidine, and (+)-10,11-dioxoerythratidinone have been successfully isolated and characterized from this species. nih.govacs.org

Erythrina stricta : This species is a prolific source of erythrinane alkaloids. nih.govaloki.hunih.gov Extensive phytochemical investigations of the stems, leaves, and bark of E. stricta have resulted in the isolation of a large number of alkaloids. nih.govnih.gov Studies have identified more than twenty distinct alkaloids from this plant, including previously undescribed compounds like 11β-hydroxyerythratidine N-oxide, 8α-acetonylerythristemine, 8α-acetonylerysotrine, and 10β-hydroxy-11β-methoxyerysotramidine. nih.govnih.gov

Erythrina caribaea : Like other members of its genus, Erythrina caribaea is known to produce a variety of bioactive compounds. Research into the Erythrina genus often highlights its widespread production of alkaloids with a characteristic tetracyclic spiroamine skeleton. scispace.com

Phytochemical Profiling of Erythrina Alkaloids

The genus Erythrina is distinguished by its production of a wide array of secondary metabolites, with erythrinane alkaloids being the most prominent. scispace.comresearchgate.net These alkaloids are structurally categorized into two main groups: the dienoid type, which features a conjugated diene system, and the alkenoid type, which has a single double bond. scispace.com

Beyond alkaloids, phytochemical analyses of Erythrina species such as E. subumbrans and E. stricta have revealed a diverse range of other chemical constituents. These include flavonoids, isoflavones, pterocarpans, triterpenes, and steroids, which coexist with the alkaloids in the plant tissues. nih.govresearchgate.net This complex chemical profile contributes to the broad spectrum of biological activities associated with extracts from these plants.

The following table summarizes some of the representative phytochemicals isolated from the specified Erythrina species, illustrating the chemical diversity of the genus.

Plant SpeciesPart StudiedIsolated CompoundsCompound Class
Erythrina subumbransBark(+)-10,11-dioxoerythratineErythrinane Alkaloid
(+)-10,11-dioxoepierythratidineErythrinane Alkaloid
(+)-10,11-dioxoerythratidinoneErythrinane Alkaloid
Erythrabyssin II, Erystagallin APterocarpan (B192222)
Abyssinone V, Lespedezaflavanone BFlavanone
Sophoradiol, Soyasapogenol B, LupeolTriterpene
Erythrina strictaStems & Leaves11β-hydroxyerythratidine N-oxideErythrinane Alkaloid
11β-hydroxyerysotramidineErythrinane Alkaloid
ErythrinarbineErythrinane Alkaloid
HypaphorineIndole Alkaloid
(s)-reticulineBenzylisoquinoline Alkaloid
Stem Bark8α-acetonylerythristemineErythrinane Alkaloid
8α-acetonylerysotrineErythrinane Alkaloid
10β-hydroxy-11β-methoxyerysotramidineErythrinane Alkaloid
3-epierysotrineErythrinane Alkaloid

This table is not exhaustive but provides a representative sample of the phytochemicals found in these species based on cited research. nih.govnih.govnih.govtandfonline.com

Methodologies for Extraction and Primary Separation from Plant Material

The isolation of this compound and related alkaloids from Erythrina plant material involves a multi-step process of extraction and purification. The general procedure is designed to efficiently separate the basic alkaloid fraction from the numerous other phytochemicals present in the crude plant extract.

Extraction: The initial step involves the extraction of metabolites from dried and powdered plant material (e.g., bark, leaves, seeds). This is typically achieved through maceration or Soxhlet extraction using a polar solvent, most commonly methanol (B129727) or ethanol. This process yields a crude extract containing a wide range of compounds.

Acid-Base Partitioning: A crucial step for the selective isolation of alkaloids is acid-base extraction. The crude methanolic or ethanolic extract is dissolved in an acidic aqueous solution (e.g., 2% acetic acid or dilute HCl). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The acidic solution is then washed with a non-polar organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to remove neutral and acidic compounds like fats, waxes, and phenolic acids.

Following this wash, the aqueous layer containing the protonated alkaloids is basified by adding a base like ammonium (B1175870) hydroxide (B78521) (NH₃·H₂O) to a pH of 8-9. This deprotonates the alkaloids, converting them back into their free base form, which is soluble in organic solvents. The alkaloids are then extracted from the basified aqueous solution using a solvent like ethyl acetate or chloroform. Evaporation of this organic solvent yields a crude alkaloid fraction.

Chromatographic Separation: The primary separation and purification of individual alkaloids from the crude alkaloid mixture are achieved through chromatographic techniques. Column chromatography is a fundamental method used for this purpose. The crude alkaloid fraction is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina.

A gradient elution system of solvents with increasing polarity is then passed through the column. Common solvent systems include mixtures of chloroform-acetone or hexane-ethyl acetate. Fractions are collected sequentially as the solvent polarity is increased. Each fraction is then analyzed using techniques like Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar profiles are combined, and the process may be repeated with different solvent systems or chromatographic media (e.g., Sephadex) to achieve the isolation of pure compounds like this compound.

Advanced Synthetic Strategies for Erythrocarine

Total Synthesis Approaches to (±)-Erythrocarine

The total synthesis of the racemic form of Erythrocarine, denoted as (±)-Erythrocarine, has been successfully accomplished, showcasing novel applications of organometallic catalysis. These approaches have focused on creating the key heterocyclic and carbocyclic ring systems from relatively simple precursors. A notable synthesis was achieved by the Mori group, which employed a combination of nickel and ruthenium catalysis to construct the target molecule. acs.orgresearchmap.jp

Nickel-Mediated Carboxylation Methodologies

A pivotal step in the total synthesis of this compound involves a novel method for creating functionalized heterocycles through nickel-mediated carboxylation. acs.orgacs.orgnih.gov This strategy was developed to construct the tetrahydroisoquinoline skeleton of this compound, which possesses a highly substituted carbon center. researchgate.net The process utilizes a nickel(0) complex to facilitate the introduction of both a carboxyl group and an alkyl group onto an alkyne tethered to a nitrogen atom. rsc.org

The reaction is initiated by the oxidative cyclization of an enyne in the presence of a nickel catalyst, which is a key initial step. rsc.org This methodology is particularly remarkable for its mild reaction conditions, proceeding at 0 °C and utilizing carbon dioxide at atmospheric pressure. acs.org The utility of this approach was demonstrated in the synthesis of various five- and six-membered heterocyclic carboxylic acid derivatives. rsc.org Mori and co-workers successfully applied this nickel-promoted carboxylative cyclization to achieve the total synthesis of (±)-Erythrocarine. researchgate.netrsc.org

Ruthenium-Catalyzed Dienyne Metathesis in Core Structure Formation

The final and crucial step in assembling the tetracyclic core of this compound is a ruthenium-catalyzed dienyne metathesis reaction. acs.orgmdpi.com This powerful ring-closing metathesis (RCM) strategy transforms a dienyne precursor into the characteristic bridged bicyclic system of the Erythrina alkaloids. acs.orguwindsor.ca Enyne metathesis, in general, is a versatile tool for constructing various cyclic compounds containing a 1,3-diene moiety, and its application has been pivotal in the synthesis of complex natural products. uwindsor.ca

In the synthesis of this compound, a dienyne intermediate was treated with a ruthenium carbene complex, such as a Grubbs-type catalyst, to induce cyclization. mdpi.com This specific transformation, known as dienyne metathesis, forges the final ring of the tetracyclic system. researchmap.jpuwindsor.ca The reaction proceeded to give the desired tetracyclic compound as a 1:1 mixture of diastereomers. mdpi.com

Key Catalytic Steps in the Total Synthesis of (±)-Erythrocarine
Synthetic StageKey ReactionCatalyst/ReagentFunction
Heterocycle FormationNickel-Mediated Alkylative CarboxylationNickel(0) Complex / CO₂Constructs the functionalized tetrahydroisoquinoline core. acs.orgrsc.org
Core Structure AssemblyRuthenium-Catalyzed Dienyne MetathesisGrubbs-Type Ruthenium CatalystForms the final tetracyclic framework of this compound. mdpi.com

Application of Carbon Dioxide as a C1 Building Block in Synthesis

A significant feature of the total synthesis of this compound is the innovative use of carbon dioxide (CO₂) as a C1 building block. acs.org The implementation of abundant and inexpensive CO₂ in the synthesis of valuable compounds represents a key goal in sustainable organic synthesis. recercat.catnih.gov Recent advancements in catalysis have enabled the incorporation of CO₂ into organic molecules under mild conditions, providing an alternative to traditional, often waste-producing, protocols. nih.govmit.edu

In the nickel-mediated step, CO₂ is utilized at atmospheric pressure to introduce a carboxylic acid functional group. acs.org This carboxylation occurs via the insertion of CO₂ into a nickelacyclopentene intermediate that is formed during the catalytic cycle. rsc.org This method stands out by combining two feedstock materials, an unsaturated hydrocarbon and CO₂, in a catalytic fashion. recercat.cat The ability to use CO₂ effectively as a one-carbon source highlights the efficiency and novelty of this synthetic route toward this compound and related heterocycles. rsc.orgrsc.org

Exploration of Stereoselective and Asymmetric Syntheses

While the total synthesis of (±)-Erythrocarine was a significant achievement, controlling the stereochemistry to produce a single enantiomer or diastereomer remains a formidable challenge in synthetic organic chemistry. Research in this area focuses on developing enantioselective methods for key precursors and achieving diastereoselective control during crucial cyclization reactions.

Enantioselective Approaches to this compound Precursors

The development of enantioselective syntheses of this compound precursors is critical for accessing optically pure forms of the final natural product. Asymmetric organocatalysis has emerged as a powerful strategy for performing stereoselective transformations with high levels of enantioselectivity. mdpi.com Such methods can be applied to generate chiral building blocks that are later incorporated into the main framework.

For instance, palladium-catalyzed asymmetric α-arylation of N-carbamoyl imine precursors can provide facile access to chiral α-aryl amines, which are structurally relevant to the core of this compound. rsc.org These reactions can achieve high yields and excellent enantioselectivity (up to 99% ee). rsc.org Furthermore, asymmetric photocycloaddition reactions mediated by enantioselective radical approaches offer another pathway to construct enantioenriched cyclic compounds from simple olefins. rsc.org Although not yet reported in a completed total synthesis of this compound, these and other enantioselective methods represent key enabling technologies for the synthesis of its chiral precursors. mdpi.comrsc.org

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselective control during the formation of cyclic structures is crucial for synthesizing complex molecules with multiple stereogenic centers. Radical cascade cyclizations, for example, are a powerful tool for building polycyclic molecules, but controlling the stereochemical outcome can be challenging. nih.gov

Synthetic Routes to this compound Analogues and Isoquinoline-Based Scaffolds

The synthesis of analogues of Erythrina alkaloids, including this compound, and the construction of the core isoquinoline (B145761) scaffold are central to exploring their therapeutic potential and structure-activity relationships (SAR). kyoto-u.ac.jpacs.org Researchers have developed various strategies to access these complex molecules, ranging from the total synthesis of the natural products to the creation of simplified analogues and the application of modern catalytic methods to build the foundational heterocyclic frameworks. kyoto-u.ac.jpacs.org

Synthesis of this compound Analogues

The development of this compound analogues is often aimed at simplifying the complex natural structure to identify the key pharmacophoric elements and improve properties like receptor subtype selectivity. acs.org A notable strategy involves creating simplified analogues of the aromatic erythrinane structure to develop selective antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). acs.org

One research effort focused on synthesizing a series of Erythrina alkaloid analogues to probe their interaction with various nAChR subtypes. acs.org The design principle was to simplify the natural scaffold while retaining key structural features believed to be essential for biological activity. This approach led to the identification of potent and selective ligands. For instance, O-methylcorypalline, a simplified tetrahydroisoquinoline analogue, demonstrated submicromolar binding affinity for the α4β2 nAChR subtype with significant selectivity over other subtypes. acs.org

Detailed Research Findings: In a study dedicated to creating simplified analogues, researchers synthesized a series of C1-substituted tetrahydroisoquinolines. acs.orgdokumen.pub The synthesis and pharmacological characterization of these compounds provided valuable insights into the SAR of Erythrina alkaloids. The findings highlighted that even structurally simplified molecules could retain high affinity and gain selectivity for specific nAChR subtypes. acs.org

Data sourced from a study on Erythrina alkaloid analogues as nAChR antagonists. acs.org

Synthetic Routes to Isoquinoline-Based Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry and the foundational structure of numerous alkaloids, including this compound. acs.orgnih.gov The construction of this skeleton has been the subject of extensive research, moving from classical methods to modern, highly efficient catalytic strategies. acs.orgnih.gov

Classical and Modern Synthetic Approaches: Traditional methods for synthesizing the isoquinoline ring system include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. nih.govacs.org While foundational, recent advancements have provided more versatile and efficient routes. acs.org

Modern synthetic strategies often employ transition-metal catalysis to construct the isoquinoline framework. Key developments include:

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for isoquinoline synthesis. dokumen.pub One effective method is the palladium-catalyzed enolate arylation to form the isoquinoline core, which has been used in the total synthesis of related alkaloids like berberine. researchgate.net Another powerful approach is the domino Heck-aza-Michael reaction, which allows for the efficient construction of C1-substituted tetrahydroisoquinolines from 2-bromophenethylamine (B104595) precursors. dokumen.pub

Nickel-Catalyzed Reactions: Nickel-mediated reactions have proven effective in the total synthesis of this compound itself. acs.orgrsc.org A key step involves a nickel-mediated alkylative carboxylation to form a crucial heterocyclic intermediate. acs.orgdntb.gov.ua

Ruthenium-Catalyzed Reactions: Ruthenium(II)-catalyzed C-H activation offers a regioselective method for functionalizing the isoquinoline core. acs.org This strategy uses the nitrogen atom within the scaffold as a directing group to guide the introduction of substituents at specific positions, such as C1. acs.org

Ring-Closing Metathesis (RCM): Enyne metathesis, particularly using Grubbs' ruthenium catalysts, is a powerful reaction for forming the cyclic structures found in Erythrina alkaloids. mdpi.com The total synthesis of this compound has been achieved using a ring-closing dienyne metathesis as a key step to construct the core ring system. acs.orgmdpi.com

Novel Cyclization Strategies: Researchers have developed innovative methods that start from different precursors. For instance, a concise approach to multicyclic isoquinoline analogues begins with pyridine (B92270) derivatives reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. rsc.org Three-component reactions followed by one-pot N-allylation and intramolecular Heck reactions have also been employed to create complex pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines, a scaffold related to the Erythrina alkaloids. beilstein-journals.org

These advanced synthetic methods not only enable the total synthesis of complex natural products like this compound but also provide the flexibility needed to create a diverse library of analogues for pharmacological evaluation. kyoto-u.ac.jpacs.org

Biosynthetic Investigations and Pathways

Elucidation of Proposed Biogenetic Pathways for Erythrina Alkaloids

The biogenetic pathway of Erythrina alkaloids has been a subject of scientific inquiry for decades, with initial proposals being refined by more recent experimental evidence.

Early investigations by D.H.R. Barton and his colleagues in the 1960s suggested a biosynthetic route starting from (S)-norprotosinomenine. psu.edu This proposed pathway involved an oxidative phenol (B47542) coupling reaction to form the key intermediate, erysodienone, which would then be further converted to various Erythrina alkaloids. wikipedia.org This hypothesis was based on biomimetic synthesis considerations.

However, subsequent and more definitive studies by M.H. Zenk and coworkers in 1999, utilizing labeled precursor feeding experiments in Erythrina crista-galli, led to a significant revision of this proposed pathway. psu.eduwikipedia.org Their research demonstrated that (S)-norreticuline, not (S)-norprotosinomenine, is the true committed precursor for the biosynthesis of Erythrina alkaloids. sci-hub.senih.govbanglajol.info This finding was crucial as it aligned the biosynthesis of Erythrina alkaloids with the well-established pathways of other benzylisoquinoline alkaloids (BIAs), which also originate from (S)-norreticuline. psu.edu

The currently accepted pathway begins with the amino acid L-tyrosine, which serves as the primary building block. sci-hub.senih.gov Through a series of enzymatic steps, L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govrsc.org The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the central precursor to all BIAs. nih.gov

Following the formation of (S)-norcoclaurine, a series of methylation and hydroxylation reactions lead to the formation of (S)-norreticuline. acs.org The key branching point from the general BIA pathway occurs with the oxidative phenol coupling of (S)-norreticuline. This intramolecular coupling reaction is proposed to proceed via a dibenzazonine intermediate. acs.orgjst.go.jp Subsequent rearrangement and cyclization of this intermediate lead to the formation of erysodienone, which possesses the characteristic spirocyclic core of Erythrina alkaloids. wikipedia.orgacs.org From erysodienone, a variety of enzymatic modifications, such as reductions, oxidations, and substitutions, give rise to the diverse array of Erythrina alkaloids, including Erythrocarine. nih.gov

An important aspect of the elucidation of this pathway was the investigation of a potential symmetrical intermediate. Early proposals suggested the involvement of a diphenoquinone-type intermediate. However, 13C-labeling studies, where the label at C-1 of (S)-norreticuline appeared exclusively at C-10 of erythraline (B1235506), definitively ruled out the participation of such a symmetrical intermediate in the biosynthetic sequence. psu.edunih.gov

Precursor Incorporation Studies in Erythrina Species

The revision of the biosynthetic pathway for Erythrina alkaloids was largely based on precursor incorporation studies, particularly in Erythrina crista-galli. These experiments involve feeding isotopically labeled potential precursors to the plant tissues and then analyzing the resulting alkaloids to determine if the label has been incorporated.

In a pivotal study, Maier et al. (1999) developed an efficient precursor application system using the fruit wall tissue of E. crista-galli, which was identified as a major site of alkaloid biosynthesis. psu.edunih.gov Their findings provided clear evidence against the previously proposed pathway.

The results from these feeding experiments are summarized in the table below:

Precursor AdministeredTarget AlkaloidIncorporation Rate (%)Reference
(S)-NorreticulineErythraline7.9 psu.edu
(S)-NorreticulineErythrinine12.1 psu.edu
(S)-CoclaurineErythraline11.7 psu.edu
(S)-CoclaurineErythrinine13.2 psu.edu
(S)-NorprotosinomenineErythralineNot incorporated psu.edunih.gov
(S)-NorprotosinomenineErythrinineNot incorporated psu.edunih.gov
(R)-NorreticulineErythralineNot incorporated psu.edu
(R)-NorreticulineErythrinineNot incorporated psu.edu
(R)-CoclaurineErythralineNot incorporated psu.edu
(R)-CoclaurineErythrinineNot incorporated psu.edu

These studies unequivocally demonstrated that (S)-norreticuline and its precursor (S)-coclaurine are efficiently incorporated into erythraline and erythrinine, while (S)-norprotosinomenine is not. psu.edunih.gov The stereospecificity of the pathway was also confirmed, as the (R)-enantiomers of norreticuline (B8769265) and coclaurine (B195748) were not utilized by the plant's biosynthetic enzymes. psu.edu These findings were further supported by 13C-labeling experiments which showed the intact incorporation of the (S)-norreticuline skeleton into erythraline. psu.edu

Enzymatic Steps and Catalytic Mechanisms in Alkaloid Biosynthesis

The biosynthesis of the benzylisoquinoline alkaloid backbone is known to involve several key enzyme families:

Norcoclaurine Synthase (NCS): This enzyme catalyzes the crucial Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step in BIA biosynthesis. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for various hydroxylation and oxidative phenol coupling reactions. In the Erythrina pathway, CYPs are essential for the conversion of (S)-norreticuline to erysodienone. A specific subfamily, CYP80, is often implicated in these types of intramolecular cyclizations. acs.org For instance, a CYP80B3 has been identified as a candidate gene in Erythrina velutina. nih.gov

O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the alkaloid scaffold, using S-adenosyl methionine (SAM) as a methyl donor. The specific methylation pattern of Erythrina alkaloids is determined by the action of various OMTs. nih.gov

Transcriptome analysis of E. velutina has revealed several candidate genes proposed to be involved in the later stages of Erythrina alkaloid biosynthesis. nih.gov For example, SALAT (salutaridine synthase) and T6ODM (thebaine 6-O-demethylase) have been suggested as potential candidate genes for the modifications that lead to the oxygenated and unsaturated A ring found in many Erythrina alkaloids. nih.gov

The key catalytic mechanism in the formation of the Erythrina core is the oxidative phenol coupling of (S)-norreticuline. This reaction is believed to be catalyzed by a specific cytochrome P450 enzyme. The proposed mechanism involves a one-electron oxidation of the phenolic rings to generate radical species, which then couple to form the new carbon-carbon bond, leading to the cyclized intermediate. acs.orgimperial.ac.uk This is followed by a rearrangement to form the dibenzazonine structure, which then undergoes a transannular cyclization to yield the spirocyclic erysodienone. jst.go.jp

Further enzymatic steps, such as reductions catalyzed by reductases and other modifications, are necessary to convert erysodienone into the final diverse array of Erythrina alkaloids, including this compound. The precise characterization of these enzymes and their mechanisms remains an area of ongoing research, which holds potential for the biotechnological production of these valuable compounds. nih.gov

Structural Elucidation and Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of complex organic molecules like Erythrocarine. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular framework atom by atom.

The process begins with the acquisition of 1D spectra, primarily ¹H (proton) and ¹³C (carbon-13) NMR. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

To assemble the full structure, 2D NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. These experiments establish connectivity between atoms, allowing researchers to map out the entire carbon skeleton and the placement of protons. The specific roles of these key NMR techniques in the structural assignment of this compound are detailed in the table below.

Table 1: Function of NMR Techniques in the Structural Elucidation of this compound

NMR Experiment Information Provided Purpose in Structural Assignment
¹H NMR Chemical shifts, signal integrals, and coupling constants of protons. Reveals the electronic environment and number of protons on adjacent carbons.
¹³C NMR Chemical shifts of individual carbon atoms. Determines the number of unique carbons and indicates their functional type (e.g., C=O, C=C, C-N).
COSY Shows correlations between protons that are coupled to each other (typically on adjacent carbons). Establishes proton-proton connectivity, helping to trace out aliphatic chains and spin systems within the molecule.
HSQC Correlates each proton signal with the signal of the carbon atom to which it is directly attached. Maps direct one-bond connections between protons and carbons, assigning specific protons to their corresponding carbons.

| HMBC | Shows correlations between protons and carbons that are separated by two or three bonds. | Reveals long-range connectivity, allowing for the assembly of molecular fragments into the complete tetracyclic framework by linking "pieces" across quaternary carbons and heteroatoms. |

Mass Spectrometry Techniques (e.g., HRESIMS) for Molecular Formula Determination

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS), particularly using electrospray ionization (ESI), is the method of choice. cu.edu.eg

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. This high accuracy allows for the unambiguous determination of the molecular formula. In the analysis of constituents from Erythrina × neillii, this compound was identified and showed a protonated molecular ion peak [M+H]⁺ at an m/z of 314.13852. cu.edu.eg This experimentally observed mass is consistent with the calculated exact mass for the molecular formula C₁₈H₁₉NO₄, which confirms the elemental composition of the alkaloid. cu.edu.eg The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further corroborates the proposed structure by showing characteristic losses of fragments, such as a methyl group. cu.edu.eg

Table 2: HRESIMS Data for this compound

Ion Observed m/z Calculated Molecular Formula

| [M+H]⁺ | 314.13852 | C₁₈H₁₉NO₄ |

Chromatographic and Spectroscopic Methods for Purity Assessment in Research Settings

In any research context, whether isolating a natural product or verifying the outcome of a total synthesis, assessing the purity of the final compound is a crucial step. For this compound, this is primarily achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. researchgate.net When a sample of this compound is analyzed, its purity can be quantified by a method called area normalization. The chromatogram displays peaks corresponding to each compound that elutes from the column. The area under the peak for this compound is measured and divided by the total area of all peaks in the chromatogram; this ratio, expressed as a percentage, represents the chromatographic purity of the sample. ksu.edu.sa

To ensure the main peak is not co-eluting with an impurity, an HPLC system equipped with a photodiode array (PDA) or diode array detector (DAD) can be used. This detector acquires a UV-Vis spectrum at multiple points across the peak. If the peak is pure, the spectra will be identical throughout. In addition to HPLC, other chromatographic methods like High-Performance Thin-Layer Chromatography (HPTLC) have also been used in the analysis of extracts containing this compound.

Mechanistic Investigations at the Molecular and Cellular Level Preclinical Research

In Vitro Studies of Erythrocarine's Interactions with Biochemical Systems (e.g., enzymes, protein targets)

The Erythrinan class of alkaloids, to which this compound belongs, is recognized for a range of biological activities, many of which are attributed to their interaction with key protein targets in the central nervous system. researchgate.net A primary area of investigation for these spirocyclic alkaloids is their effect on neurotransmitter systems, particularly their potential to modulate the activity of acetylcholinesterase (AChE) and interact with nicotinic acetylcholine (B1216132) receptors (nAChR). jst.go.jprsc.org AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. ffhdj.comnih.gov

While direct in vitro enzymatic assay data, such as IC₅₀ values for this compound against specific protein targets, are not extensively detailed in published literature, the potential for such interactions is strongly suggested by studies on the broader class of Erythrina alkaloids. nih.gov For instance, some polymeric alkaloids from this genus have demonstrated weak to moderate acetylcholinesterase inhibition. nih.gov The shared tetracyclic core structure among these compounds suggests that this compound may possess similar bioactivities, a hypothesis that invites further specific biochemical investigation. researchgate.netnih.gov

The development of synthetic routes for this compound and its analogues is a critical step that facilitates the exploration of these potential interactions, allowing for systematic screening against a panel of enzymes and receptors to elucidate its precise molecular targets. jst.go.jpdokumen.pub

Cellular Pathway Analysis in Model Organisms or Cell Lines (excluding human clinical data)

Preclinical evaluation of natural compounds in cellular models is a fundamental step in identifying potential therapeutic effects. For the Erythrina genus, various extracts and isolated compounds have been subjected to cellular assays to probe for activities such as cytotoxicity against cancer cell lines and anti-inflammatory effects. nih.govnih.gov

Studies on compounds structurally related to this compound, isolated from Erythrina species, have shown significant cytotoxic activity against various human cancer cell lines. nih.gov For example, flavonoids and isoflavonoids from Erythrina sigmoidea have been evaluated for their antiproliferative effects. nih.gov The pterocarpan (B192222) isoflavonoid (B1168493) 6α-hydroxyphaseollidin, for instance, displayed potent activity across nine different cancer cell lines, with IC₅₀ values often in the low micromolar range. nih.gov The investigation into its mechanism revealed the induction of apoptosis, mediated by the activation of caspases 3/7, 8, and 9, a decrease in the mitochondrial membrane potential (MMP), and an increase in reactive oxygen species (ROS) production. nih.gov

While specific studies detailing the effects of this compound on cellular pathways are not prominently available, the activities of its congeners provide a strong rationale for its evaluation in similar models. The table below summarizes the cytotoxic activities of several compounds isolated from Erythrina sigmoidea against a panel of sensitive and multidrug-resistant (MDR) cancer cell lines, illustrating the potential of this chemical family. nih.gov

Table 1: Cytotoxic Activity of Compounds from Erythrina sigmoidea on Various Cancer Cell Lines

CompoundCell LineDescriptionIC₅₀ (µM)
Abyssinone IVMDA-MB-231-pcDNABreast Cancer14.43
HCT116 (p53+/+)Colon Carcinoma20.65
Sigmoidin ICCRF-CEMLeukemia4.24
MDA-MB-231-BCRPBreast Cancer (MDR)30.98
Sophorapterocarpan ACCRF-CEMLeukemia3.73
U87MG.ΔEGFRGlioblastoma (MDR)14.81
6α-HydroxyphaseollidinCCRF-CEMLeukemia3.36
HepG2Hepatocellular Carcinoma6.44

Data sourced from: PubMed. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives (excluding clinical outcomes)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For the Erythrinan class of alkaloids, SAR analyses help to identify the key structural motifs responsible for their pharmacological effects, guiding the synthesis of new derivatives with improved potency or selectivity. jst.go.jpnih.gov

The biological activity of Erythrinan alkaloids is known to be dependent on specific structural features of their tetracyclic core. nih.gov Key requirements often include a conjugated diene system within rings A and B, and the activity can be significantly modulated by the presence or absence of other functional groups on any of the four rings. nih.gov

While comprehensive SAR studies focused specifically on this compound derivatives are not widely reported, research on related Erythrina alkaloids provides valuable insights. For example, a bioassay-guided isolation of alkaloids from Erythrina crista-galli for aphicidal activity revealed critical SAR information. nwsuaf.edu.cn It was determined that a unique combination of features—an sp³ methylene (B1212753) at the C-8 position, a non-oxygenated nitrogen at N-9, and a conjugated diene system at Δ¹,² and Δ⁶,⁷—is crucial for this particular biological effect. nwsuaf.edu.cn Alkaloids lacking this combination were found to be inactive. nwsuaf.edu.cn

The total synthesis of this compound has been accomplished, which is the foundational step for creating a library of derivatives for SAR studies. acs.orgmdpi.com By systematically modifying the this compound scaffold—for instance, by altering substituents on the aromatic D-ring or modifying the dienoid system—researchers can probe how these changes affect interactions with biological targets like the nicotinic acetylcholine receptor, potentially leading to the development of novel and selective antagonists. jst.go.jp

The table below summarizes SAR findings from a study on related Erythrina alkaloids against the cotton aphid (Aphis gossypii), illustrating how structural variations influence a specific biological outcome. nwsuaf.edu.cn

Table 2: Structure-Activity Relationship of Erythrina Alkaloids for Aphicidal Activity

CompoundKey Structural FeaturesAphicidal Activity (LC₅₀, µg/ml)
Erythraline (B1235506)Conjugated diene system, C-8 methylene, N-9 non-oxygenated112.78
ErysotrineConjugated diene system, C-8 methylene, N-9 non-oxygenated163.74
ErysovineConjugated diene system, C-8 methylene, N-9 non-oxygenated165.35
ErysodineConjugated diene system, C-8 methylene, N-9 non-oxygenated186.81
Other Alkaloids (e.g., with oxidized N-9)Lacking one or more key featuresInactive

Data sourced from: Pest Management Science. nwsuaf.edu.cn

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations and Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and clarifying reaction pathways. idosr.orgresearchgate.net This is especially crucial for complex, metal-catalyzed reactions often employed in the total synthesis of alkaloids.

While specific DFT studies detailing the reaction mechanisms of Erythrocarine are not prominent, the method has been applied to understand the key steps in its synthesis. The total synthesis of (±)-erythrocarine has been achieved using reactions like nickel-catalyzed dienyne metathesis and carboxylative cyclization. rsc.orgnih.govrutgers.edu DFT calculations have been pivotal in elucidating the mechanisms of such nickel-catalyzed processes. For instance, studies on related nickel-catalyzed carboxylations, which are relevant to synthetic routes toward this compound, have used DFT to probe the origin of selectivity and the feasibility of different catalytic cycles. recercat.catresearchgate.net Theoretical investigations into nickel-catalyzed cycloadditions have explored the energetics of intermediates like metallacyclopentenes, which are key to forming the core structures of complex molecules. rsc.org These computational studies help chemists understand how factors like ligand choice and substrate electronics influence reaction outcomes, which is critical for designing efficient synthetic pathways to target molecules like this compound. rsc.orgrecercat.cat For example, DFT calculations on nickel-catalyzed reactions have been used to evaluate the catalytic cycle, including steps like oxidative cyclization and reductive elimination, providing insights into what controls selectivity. rsc.org

Molecular Modeling and Simulation in Elucidating Conformation and Interactions

Molecular modeling and simulations are essential techniques for exploring the three-dimensional structures and conformational landscapes of flexible molecules. researchgate.netrsc.org These methods, which include molecular mechanics (MM), are used to determine the low-energy conformations of molecules, which in turn govern their biological activity and physical properties. rsc.org

For the class of Erythrina alkaloids to which this compound belongs, molecular modeling has been employed to evaluate the conformation of newly isolated compounds. researchgate.net In a proposed synthesis of this compound, computational modeling of a key ketone intermediate was used to predict the steric hindrance and thus the stereoselectivity of a nucleophilic attack. drcrittall.com Further in the proposed synthetic route, the tendency for a cyclohexene (B86901) ring to adopt a chair conformation was invoked to predict the outcome of a cyclization step. drcrittall.com

Table 1: Common Software and Force Fields in Molecular Modeling

Software/Platform Common Force Fields Typical Application
MacroModel MMFF, OPLS, AMBER Conformational search, energy minimization
AMBER AMBER Molecular dynamics of biomolecules
GROMACS GROMOS, CHARMM Molecular dynamics simulations

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides a framework for predicting the reactivity of different sites within a molecule and the selectivity of reactions. nsps.org.ngnih.gov Descriptors derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO-LUMO), electrostatic potentials, and various reactivity indices, can forecast how a molecule will behave in a chemical reaction. nsps.org.ngnih.gov

In the context of this compound, the prediction of reactivity and selectivity is most relevant to the strategies employed for its total synthesis. For example, the regioselectivity of nickel-catalyzed carboxylation reactions is a critical challenge. DFT studies on related systems have shown that selectivity can be dictated by a combination of steric effects and the electronic properties of the substrates. recercat.cat For instance, in the formation of nickelalactone intermediates, DFT can predict whether CO2 insertion will occur at the most nucleophilic carbon or the least sterically hindered carbon, guiding the choice of substrates and reaction conditions to achieve the desired isomer for a synthesis of a molecule like this compound. recercat.cat Similarly, theoretical studies on other nickel-catalyzed reactions have shown that the shape and electronic properties of the supporting ligands can control reaction selectivity, a principle that is fundamental to achieving the correct architecture for complex natural products. rsc.org

Future Directions in Erythrocarine Research

Advancements in Sustainable Synthetic Methodologies

The total synthesis of erythrocarine has been successfully achieved through various chemical strategies, providing a foundation for future methodological improvements focused on sustainability. dokumen.pub One of the key early approaches involved a nickel-mediated carboxylation to construct the functionalized carbon center of the molecule. dokumen.pub Another successful strategy employed a dienyne metathesis reaction using a ruthenium catalyst as the pivotal step to form the core structure. mdpi.comrutgers.edu This method involves the creation of a tetrahydroisoquinoline skeleton, followed by the introduction of carbon dioxide and an alkyl group onto an alkyne, and subsequent cyclization via a Michael reaction. researchgate.net

While effective, these initial syntheses present opportunities for the incorporation of green chemistry principles. Future research is expected to focus on several key areas to enhance sustainability:

Catalyst Efficiency: The development of more robust and efficient catalysts, whether based on nickel, ruthenium, or other metals, is a primary goal. researchgate.netrsc.org This includes creating catalysts with higher turnover numbers, allowing for lower catalyst loading and reducing metal waste in reaction streams. researchgate.net Research into immobilizing these catalysts on solid supports could facilitate easier separation and recycling, further improving the process's environmental footprint.

Renewable Feedstocks: A long-term goal in sustainable synthesis is the use of renewable starting materials. As biosynthetic pathways become better understood, it may become feasible to derive key precursors for the chemical synthesis of this compound and its analogs from bio-based feedstocks rather than petroleum-based sources.

Prospects in Biosynthetic Engineering and Metabolomics

This compound is a naturally occurring secondary metabolite found in various plants of the Erythrina genus. researchgate.netresearchgate.net Understanding its natural production (biosynthesis) is fundamental to developing alternative, bio-based production methods. Metabolomics, the large-scale study of small molecules within cells and organisms, offers powerful tools for this endeavor. researchgate.net

Prospects in this area include:

Metabolomic Profiling: Advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to generate detailed metabolite profiles of different Erythrina species and tissues. cu.edu.eg Comparative metabolomic studies, potentially coupled with transcriptomics, can help identify the enzymes and genes involved in the this compound biosynthetic pathway by correlating the presence of the alkaloid with the expression of specific genes. researchgate.netcu.edu.eg

Elucidation of Biosynthetic Pathways: The isoquinoline (B145761) alkaloid framework, to which this compound belongs, originates from amino acid precursors like tyrosine and phenylalanine. researchgate.net While general pathways for isoquinoline alkaloids are known, the specific enzymatic steps leading to the unique structure of this compound are not fully elucidated. Future research will involve the identification and characterization of the specific enzymes—such as oxidases, reductases, and transferases—responsible for its formation.

Biosynthetic Engineering (Synthetic Biology): Once the genes for the this compound pathway are identified, they can be transferred into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. This process, known as biosynthetic engineering, could enable the sustainable and scalable production of this compound through fermentation. This approach avoids the complexities of chemical synthesis and the reliance on slow-growing plant sources, offering a consistent and potentially more cost-effective supply for further research and development.

Unexplored Avenues in Preclinical Mechanistic Research

While the broader class of Erythrina alkaloids is known for a range of biological activities, including effects on the central nervous system (CNS) and cytotoxic properties, the specific pharmacological profile of this compound remains largely unexplored. researchgate.netvdoc.pub Future preclinical research must move beyond simple screening to elucidate its precise mechanisms of action.

Key unexplored avenues include:

Molecular Target Identification: A primary goal is to identify the specific proteins, receptors, or enzymes with which this compound interacts to exert its biological effects. This can be achieved through techniques like affinity chromatography, cellular thermal shift assays (CETSA), and computational docking studies based on its three-dimensional structure.

Investigation of Pharmacological Activity: Based on the activities of related isoquinoline alkaloids, promising areas for investigation include its potential as a modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs) or other CNS targets. researchgate.net Its cytotoxic potential should be systematically evaluated against a panel of cancer cell lines to determine its efficacy and selectivity. Furthermore, given the anti-inflammatory properties of other compounds from Erythrina, its effects on key inflammatory pathways (e.g., NF-κB, COX-2) warrant investigation. researchgate.net

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how the chemical structure of this compound relates to its biological activity is crucial. researchgate.net By synthesizing and testing a series of analogs, researchers can identify the key functional groups responsible for its effects. This knowledge would be invaluable for designing future derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. acs.org The development of detailed preclinical toxicology and safety profiles, similar to what has been done for other natural products, will be a necessary step before any clinical consideration. vdoc.pub

Q & A

Q. What are the established synthetic pathways for Erythrocarine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound synthesis involves multi-step processes, including Ni(cod)₂/DBU-mediated carboxylation and TMS-ZnCl treatment for intermediate stabilization . Optimizing parameters (e.g., solvent polarity, temperature, catalyst loading) requires Design of Experiments (DOE) frameworks to isolate variables affecting yield. Techniques like HPLC and NMR are critical for purity assessment .

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Methodological Answer: Combine spectroscopic methods:
  • NMR (¹H/¹³C) for carbon skeleton and functional group analysis.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography for absolute stereochemistry (if crystalline intermediates are obtained) .

Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?

  • Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT, enzyme inhibition studies) with appropriate controls (positive/negative). Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests) are essential to minimize Type I/II errors .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to assess bias and heterogeneity. Variables to standardize:
  • Biological models (cell lines vs. primary cells).
  • Compound purity (HPLC thresholds >98%).
  • Dosage ranges (log-scale concentrations).
    Statistical tools like funnel plots or Egger’s regression detect publication bias .

Q. What strategies ensure enantiomeric purity in this compound synthesis, given its chiral centers?

  • Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands with Ni(cod)₂) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Computational modeling (DFT) predicts transition states to optimize stereoselectivity .

Q. How can in silico models improve the predictive validity of this compound’s pharmacokinetic properties?

  • Methodological Answer: Use molecular docking (AutoDock/Vina) to predict target binding affinity and ADMET predictors (e.g., SwissADME) for bioavailability. Validate with in vivo PK studies (plasma concentration-time curves) and compartmental modeling .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Methodological Answer: Follow NIH preclinical reporting standards (rigor, transparency, reproducibility). Document:
  • Animal welfare : ARRIVE 2.0 guidelines.
  • Data accessibility : Raw spectra/chromatograms in public repositories (e.g., Zenodo).
    Ethics committee approval is mandatory for in vivo work .

Q. How can researchers address batch-to-batch variability in this compound production?

  • Methodological Answer: Implement Quality by Design (QbD) principles:
  • Critical Quality Attributes (CQAs) : Purity, solubility, stability.
  • Process Analytical Technology (PAT) : Real-time monitoring via IR/Raman spectroscopy.
    Statistical process control (SPC) charts identify out-of-spec batches .

Interdisciplinary Integration

Q. What interdisciplinary approaches enhance mechanistic studies of this compound?

  • Methodological Answer: Combine:
  • Chemical biology : Photoaffinity labeling for target identification.
  • Omics : Transcriptomics/proteomics to map pathways affected.
  • Structural biology : Cryo-EM for target-ligand complex visualization .

Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

  • Methodological Answer: Use a PICOT framework:
  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention/Comparison : Daily dosing (low/high) vs. vehicle control.
  • Outcome/Time : Histopathology/biomarkers at 6/12/18 months.
    Survival analysis (Kaplan-Meier curves) and Cox regression mitigate attrition bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.